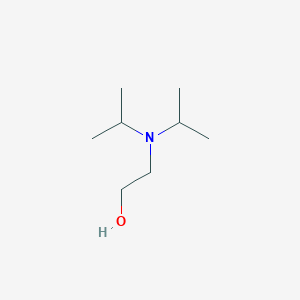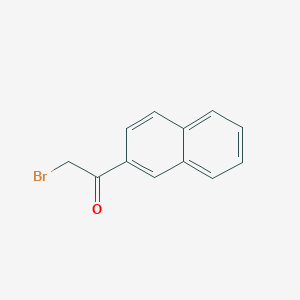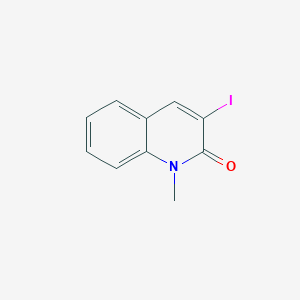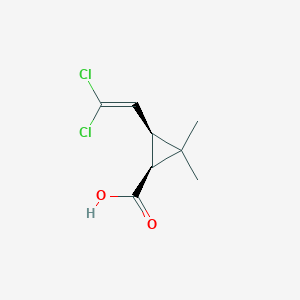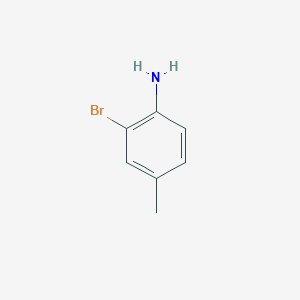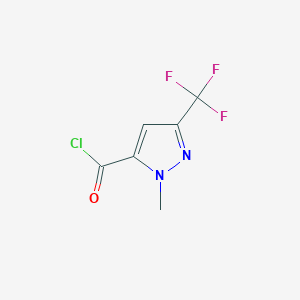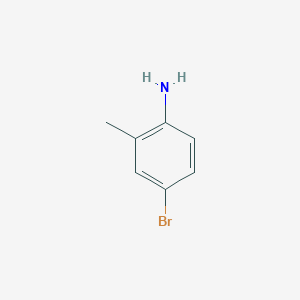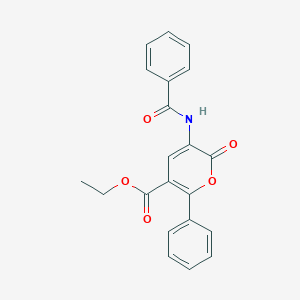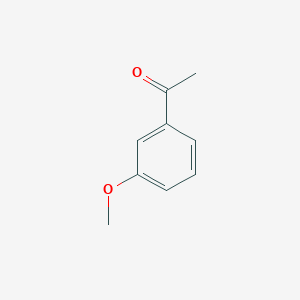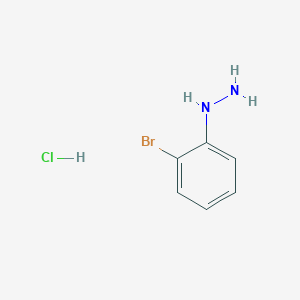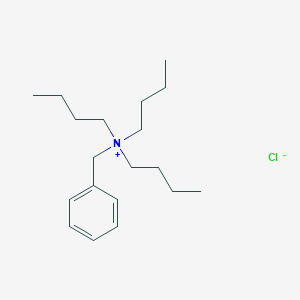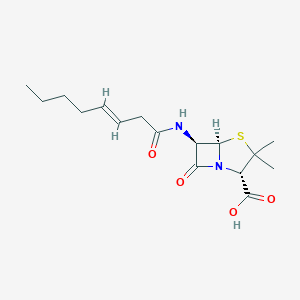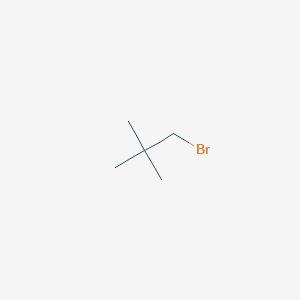![molecular formula C17H14ClF3N2O5 B146049 (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 541497-92-1](/img/structure/B146049.png)
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a complex organic molecule that may have potential biological activity due to the presence of various functional groups such as chlorophenoxy, nitro, trifluoromethyl, and propanamide. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reaction sequences. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, a diphenylpropylamine NMDA receptor antagonist, was achieved through a three-step reaction sequence starting from 3,3'-difluorobenzophenone . This process included catalytic tritiation, indicating the use of isotopic labeling techniques which could be relevant for tracking the synthesis of our compound of interest. Similarly, the reaction of N-unsubstituted imines with trichloro(trifluoro)ethylidene nitromethanes discussed in another paper involves tandem oxa-Michael/aza-Henry additions, a method that could potentially be adapted for the synthesis of (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations through NMR and X-ray diffraction . These techniques could be applied to determine the stereochemistry and conformational preferences of the compound , which is crucial for understanding its potential interactions and activity.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and electronic structure. The papers provided discuss various chemical reactions, such as catalytic tritiation and tandem oxa-Michael/aza-Henry additions , which involve the transformation of specific functional groups. These reactions could serve as a basis for hypothesizing the types of chemical transformations that (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The electronic and stereochemical studies of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides provide insights into how different substituents and conformations affect these properties. Such information can be extrapolated to predict the behavior of (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide in various environments.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
A study by Wu et al. (2006) examined the pharmacokinetics and metabolism of a compound similar to the one , classified as a Selective Androgen Receptor Modulator (SARM). This research highlighted its potential as a novel therapeutic agent, particularly in the context of benign hyperplasia. The study found that this compound is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats (Wu et al., 2006).
Detection and Analysis
Goda et al. (2006) investigated the metabolism of a similar compound, focusing on the detection of metabolites in human liver microsomes and urine of prostate cancer patients. This research is crucial for understanding the drug's metabolism and its potential implications (Goda et al., 2006).
Preclinical Characterization
Jones et al. (2009) conducted preclinical characterization of a compound closely related to the one , assessing its efficacy as a hormonal male contraceptive. The study highlighted its tissue selectivity and reversible effects, suggesting its potential in clinical applications (Jones et al., 2009).
Application in Prostate Cancer Imaging
Gao et al. (2011) explored the use of carbon-11-labeled propanamide derivatives, closely related to the compound , as radioligands for prostate cancer imaging. This research is significant for the development of non-invasive diagnostic tools in oncology (Gao et al., 2011).
Propriétés
IUPAC Name |
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIIFZPNSLSLB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
